1-(4-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one
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Overview
Description
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one is a heterocyclic compound that contains a pyrazoline ring substituted with an aminophenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one typically involves the reaction of p-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazoline ring.
Reduction: Reduced forms of the pyrazoline ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrazoline ring may also contribute to the compound’s bioactivity by stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Aminophenyl)-3-methoxy-2-pyrazolin-5-one
- 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-4-one
- 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-3-one
Uniqueness
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 3-position of the pyrazoline ring can affect the compound’s solubility and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
4105-91-3 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5-ethoxy-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-10-7-11(15)14(13-10)9-5-3-8(12)4-6-9/h3-6H,2,7,12H2,1H3 |
InChI Key |
IZFXFWHTVIURLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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